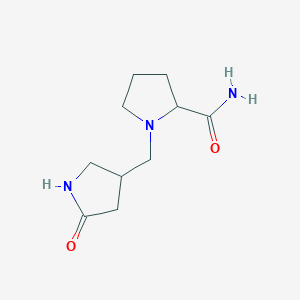

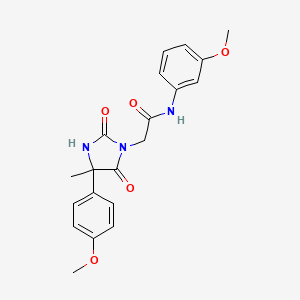

![molecular formula C22H19N5O5S B2487540 1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 941874-14-2](/img/structure/B2487540.png)

1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of purine derivatives, akin to the compound , involves multi-step chemical reactions that include nucleophilic substitutions, condensation, and protection-deprotection strategies. For instance, derivatives of 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1, 3-dimethyl-1H-purine-2,6-(3H,7H)-dione have been synthesized, showcasing the structural complexity and synthetic routes that could be analogous to our compound of interest (Gobouri, 2020).

Molecular Structure Analysis

Purine derivatives exhibit diverse molecular structures, which can be elucidated using spectroscopic methods like NMR, MS spectrometry, and elemental analysis. These techniques allow for the detailed characterization of the molecular framework, including substituent positions and types, which are crucial for understanding the compound's biological and chemical behavior (Gobouri, 2020).

Chemical Reactions and Properties

Purine derivatives engage in a variety of chemical reactions, including but not limited to, alkylation, arylation, and nucleophilic substitution, depending on the functional groups present. These reactions can significantly alter the compound's chemical properties, such as reactivity and stability. The introduction of specific substituents like the 4-nitrophenyl group can further influence these properties by affecting the electron distribution within the molecule.

Physical Properties Analysis

The physical properties of purine derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For example, the introduction of bulky substituents or functional groups capable of forming hydrogen bonds can affect the compound's solubility in various solvents, a crucial aspect for its application in chemical and biological systems.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity of purine derivatives, are primarily determined by the nature of the substituents attached to the purine core. Electronegative groups, such as nitro groups, can withdraw electron density from the purine ring, affecting its reactivity towards nucleophiles and electrophiles. Similarly, the presence of alkyl or aryl groups can enhance the molecule's hydrophobicity, influencing its interaction with biological membranes and proteins.

For further detailed analysis and synthesis methodologies, the following references provide valuable insights into the complex chemistry of purine derivatives and related compounds:

Scientific Research Applications

Chemical Synthesis and New Ring Systems

Research has focused on the synthesis of new [f]-fused purine-2,6-diones, demonstrating methodologies to create novel thiadiazepino-purine ring systems. For example, the synthesis of 6-phenyl and 9-phenyl-1,3-dimethyl-2,4-dioxo-hexahydro-[1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purines from mercapto-dimethyl-dihydro-purine diones indicates the versatility of purine derivatives in creating new heterocyclic compounds with potential for varied applications (Hesek & Rybár, 1994).

Pharmacological Evaluation

Studies have explored the pharmacological potential of purine diones, especially focusing on their affinity and activity at various serotonin (5-HT) receptors. For instance, new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents have been evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing promise in antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Antiasthmatic Agents

Xanthene derivatives, which share a core structure with the specified compound, have been developed and evaluated for their antiasthmatic activity. This includes the synthesis of derivatives with vasodilator activity, highlighting the potential application of purine-dione derivatives in developing new therapeutic agents for asthma management (Bhatia et al., 2016).

Protective Groups in Synthesis

The use of thietanyl protective groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones showcases innovative approaches to overcome challenges in synthesizing purine derivatives with specific substituents. This research presents a new route for synthesizing 1,8-disubstituted purine-diones, highlighting the chemical versatility and potential for creating structurally diverse compounds (Khaliullin & Shabalina, 2020).

Anticancer Activity

The design and synthesis of new purine-diones and pyridopyrimidine-diones with anticancer activity demonstrate the therapeutic potential of purine derivatives. Such studies aim to develop compounds with high efficacy against cancer cell lines, exemplified by the synthesis of olomoucine analogues and their evaluation against human breast cancer cell lines (Hayallah, 2017).

properties

IUPAC Name |

1-benzyl-3,7-dimethyl-8-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-4,5-dihydropurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O5S/c1-24-18-19(25(2)22(30)26(20(18)29)12-14-6-4-3-5-7-14)23-21(24)33-13-17(28)15-8-10-16(11-9-15)27(31)32/h3-11,18-19H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUSXDOYJGCLRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(N=C1SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N(C(=O)N(C2=O)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

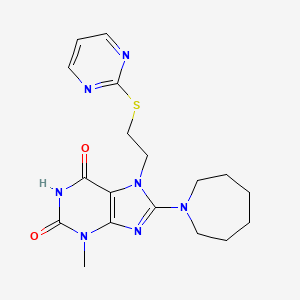

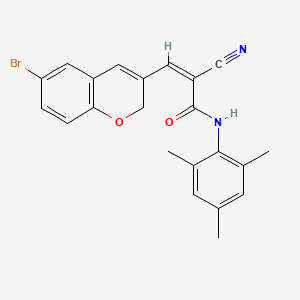

![3-Methyl-6-(5-pyridin-3-ylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2487457.png)

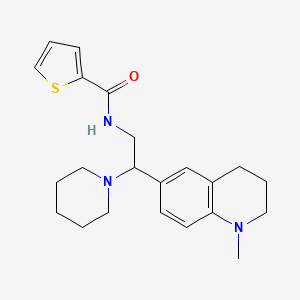

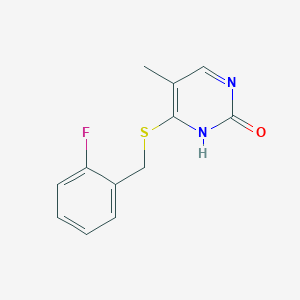

![N-[2-(morpholin-4-yl)-2-oxoethyl]but-2-ynamide](/img/structure/B2487460.png)

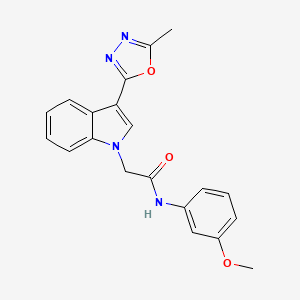

![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide](/img/structure/B2487462.png)

![2-chloro-6-fluoro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2487466.png)

![6-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487469.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-methylbenzoate](/img/structure/B2487470.png)

![1-(4-fluorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2487473.png)